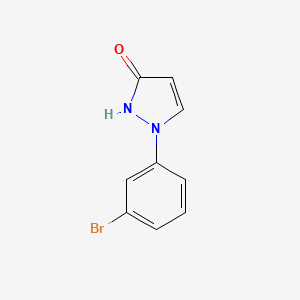

1-(3-bromophenyl)-1H-pyrazole-3-ol

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.govglobalresearchonline.net This structural motif is a versatile scaffold in organic synthesis and is found in a wide array of biologically active molecules and functional materials. nih.govmdpi.com The pyrazole ring's ability to participate in various chemical transformations makes it a valuable building block for constructing more complex molecular architectures, including fused heterocyclic systems. mdpi.comsemanticscholar.org Researchers continue to explore new synthetic routes to create structurally diverse pyrazole derivatives. mdpi.com

The inherent properties of the pyrazole ring, such as its aromaticity and the presence of both a pyrrole-like and a pyridine-like nitrogen atom, contribute to its chemical stability and reactivity. globalresearchonline.netmdpi.com Pyrazoles are generally resistant to oxidation and reduction but can undergo reactions like halogenation and nitration. globalresearchonline.net

Significance of Substituted Pyrazoles in Chemical Biology and Medicinal Chemistry (Non-Clinical Focus)

Substituted pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govnih.gov The specific substituents on the pyrazole ring can significantly influence the molecule's properties and interactions with biological targets. mdpi.com Academic research has demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities in non-clinical studies, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.net This has spurred extensive research into the synthesis and evaluation of novel pyrazole-based compounds for potential therapeutic applications. researchgate.net The versatility of the pyrazole core allows for the creation of large libraries of compounds for screening in drug discovery research. mdpi.com

Importance of Halogenated Aryl Substituents in Molecular Design and Reactivity

Furthermore, the carbon-bromine bond provides a reactive site for further chemical modifications through reactions like cross-coupling, allowing for the synthesis of more complex derivatives. mdpi.comresearchgate.net The presence of a halogen can also lead to specific intermolecular interactions, such as halogen bonding, which can be a valuable tool in crystal engineering and molecular recognition. mdpi.com

Rationale for In-Depth Investigation of 1-(3-bromophenyl)-1H-pyrazole-3-ol

The specific structure of this compound, which combines a pyrazole-3-ol core with a brominated phenyl group, presents a compelling case for detailed academic study. The pyrazole-3-ol moiety can exist in tautomeric forms, which can influence its reactivity and potential interactions. mdpi.comnih.gov The 3-bromophenyl group not only modifies the electronic properties of the pyrazole ring but also offers a handle for synthetic diversification. researchgate.netresearchgate.net

Investigating this compound can provide valuable insights into structure-activity relationships within the broader class of substituted pyrazoles. Understanding its synthesis, spectroscopic properties, and chemical behavior is fundamental to exploring its potential as a scaffold in the development of new molecules with interesting properties for academic and research applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-(3-Bromophenyl)-1H-pyrazole | C9H7BrN2 | 223.07 | 297.7 ± 23.0 at 760 mmHg |

| 4-(3-Bromophenyl)pyrazole | C9H7BrN2 | 223.08 | Not Available |

| 1-Phenyl-1H-pyrazol-3-ol | C9H8N2O | 160.17 | Not Available |

| 1H-Pyrazol-3-ol | C3H4N2O | 84.07 | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWYWBLHYJXETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 3 Bromophenyl 1h Pyrazole 3 Ol

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the pyrazole ring is a fundamental step in the synthesis of 1-(3-bromophenyl)-1H-pyrazole-3-ol. Several established methods are employed for this purpose, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

A primary and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.comacs.org This approach, known as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.govnih.gov The reaction involves the nucleophilic attack of the hydrazine derivative on the dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. nih.gov

In the context of synthesizing this compound, (3-bromophenyl)hydrazine (B1328922) would be the hydrazine derivative of choice. The selection of the 1,3-dicarbonyl compound is crucial for introducing the required 3-hydroxyl group. A suitable precursor, such as a β-keto ester, can be employed. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classic example that yields a pyrazol-5-one, which exists in tautomeric equilibrium with the corresponding 3-hydroxypyrazole. nih.gov

The regioselectivity of the cyclocondensation can sometimes be a challenge, potentially leading to the formation of two regioisomers. nih.gov However, the reaction conditions, including the solvent and catalyst, can be optimized to favor the desired isomer. nih.gov For example, using aprotic dipolar solvents can lead to better regioselectivity compared to polar protic solvents like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Key Features |

| 1,3-Dicarbonyl Compound (e.g., β-keto ester) | (3-bromophenyl)hydrazine | Forms the pyrazole core with the potential for a hydroxyl group. |

| α,β-Unsaturated Ketone | (3-bromophenyl)hydrazine | Leads to pyrazoline intermediates which are then oxidized to pyrazoles. nih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

Another powerful strategy for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. researchgate.netnih.govacs.org This approach is highly versatile and allows for the synthesis of a wide range of substituted pyrazoles. nih.gov

For the synthesis of the target molecule, a suitable diazo compound could react with an alkyne bearing the precursor to the 3-hydroxyl group. The reaction often proceeds with high regioselectivity and under mild conditions. acs.org The use of water as a solvent in some instances makes this method environmentally friendly. researchgate.net

Metal-Catalyzed and Microwave-Assisted Synthetic Approaches

Modern synthetic methodologies have introduced metal-catalyzed and microwave-assisted techniques to improve the efficiency and yield of pyrazole synthesis. mdpi.comresearchgate.netnih.gov

Metal-Catalyzed Synthesis: Transition-metal catalysts, such as those based on copper, rhodium, and ruthenium, have been employed to facilitate various steps in pyrazole synthesis. beilstein-journals.orgrsc.orgnih.gov For instance, copper-catalyzed coupling reactions can be used to form the N-aryl bond, introducing the 3-bromophenyl group. beilstein-journals.org Metal catalysts can also promote cyclization and aromatization steps, often under milder conditions and with higher selectivity. elsevierpure.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. mdpi.comresearchgate.netmdpi.com In pyrazole synthesis, microwave assistance can significantly reduce reaction times, often from hours to minutes, while improving yields. mdpi.comnih.govrsc.org These reactions are often performed under solvent-free conditions or in environmentally benign solvents like water, making them a green alternative to conventional heating methods. nih.govmdpi.com For example, the cyclization of a chalcone (B49325) with a hydrazine derivative can be efficiently carried out under microwave irradiation to produce pyrazoles. mdpi.com

Regioselective Introduction of the 3-Bromophenyl Moiety

The specific placement of the 3-bromophenyl group at the N1 position of the pyrazole ring is critical. This is typically achieved through the use of (3-bromophenyl)hydrazine as a starting material in cyclocondensation reactions. nih.gov The regioselectivity of the N-arylation can be influenced by steric and electronic factors of the substituents on the pyrazole ring. sci-hub.stnih.gov

In cases where direct N-arylation of a pre-formed pyrazole ring is desired, methods like the Ullmann condensation or copper-catalyzed cross-coupling reactions can be employed. rsc.orgsci-hub.st These reactions involve coupling the pyrazole with an aryl halide, in this case, a derivative of 3-bromobenzene. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. rsc.org Studies have shown that less sterically hindered nitrogen atoms are often selectively arylated. sci-hub.st

Synthetic Pathways to Access the 3-Hydroxyl Functional Group

The introduction of the 3-hydroxyl group is a key feature of the target molecule. This functionality is often introduced by using a starting material that contains a masked or precursor form of the hydroxyl group. As mentioned earlier, the use of β-keto esters in cyclocondensation reactions leads to the formation of pyrazol-5-ones, which are tautomers of 3-hydroxypyrazoles. mdpi.com The equilibrium between the keto and enol forms is a well-established characteristic of these compounds. mdpi.comarkat-usa.org

Alternatively, a protected hydroxyl group can be carried through the synthetic sequence and deprotected in a later step. Another approach involves the synthesis of a related pyrazole derivative, such as a 3-aminopyrazole, which can then be converted to the 3-hydroxypyrazole through a diazotization reaction followed by hydrolysis.

Post-Synthetic Modifications and Derivatization of this compound

Once this compound is synthesized, it can serve as a versatile scaffold for further derivatization. rsc.orgrsc.orgmdpi.com The presence of the hydroxyl group and the bromine atom on the phenyl ring provides two reactive sites for modification.

The hydroxyl group can undergo various reactions, such as:

O-alkylation: Reaction with alkyl halides in the presence of a base can introduce an ether linkage. arkat-usa.org

O-acylation: Treatment with acyl chlorides or anhydrides yields the corresponding esters. researchgate.net

The bromine atom on the phenyl ring is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including:

Suzuki coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck coupling: Reaction with alkenes.

Buchwald-Hartwig amination: Reaction with amines to introduce nitrogen-based functional groups.

These post-synthetic modifications allow for the creation of a diverse library of compounds based on the this compound core, enabling the exploration of their structure-activity relationships in various applications. chemmethod.com For example, a three-component reaction involving 1H-pyrazol-5-amines and 5-hydroxypyrazoles can lead to the formation of more complex fused heterocyclic systems. d-nb.info

Functionalization at the Hydroxyl Group (e.g., O-alkylation, O-acylation)

The hydroxyl group at the C3 position of the pyrazole ring is a prime site for modification, allowing for the introduction of diverse functionalities through O-alkylation and O-acylation reactions. These transformations are crucial for altering the molecule's steric and electronic properties.

O-Alkylation: The introduction of an alkyl group onto the oxygen atom is a common strategy. This is typically achieved by treating the pyrazolol with an alkyl halide in the presence of a base. For instance, the O-alkylation of a similar compound, 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol, has been successfully demonstrated using allyl bromide in dimethylformamide (DMF) with potassium hydroxide (B78521) as the base. mdpi.com This reaction proceeds by deprotonation of the hydroxyl group to form a more nucleophilic pyrazolate anion, which then attacks the electrophilic alkyl halide. A similar O-alkylation using allyl bromide has been reported for 1-phenyl-1H-pyrazol-3-ol, yielding 1-phenyl-3-(prop-2-en-1-yloxy)-1H-pyrazole in 78% yield. arkat-usa.org The choice of solvent and base is critical to favor O-alkylation over potential N-alkylation at the pyrazole ring nitrogen. Aprotic polar solvents are often employed to facilitate this SN2 reaction. nih.gov

O-Acylation: The hydroxyl group can be readily converted into an ester via O-acylation. This is typically accomplished using an acylating agent such as an acid chloride or an acid anhydride (B1165640). Treatment of brominated pyrazol-3-ols with refluxing acetic anhydride has been shown to produce the corresponding O-acetyl derivatives in high yields. researchgate.net For example, 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-yl acetate (B1210297) was synthesized from the corresponding pyrazolol in 81% yield by refluxing in acetic anhydride. researchgate.net This reaction provides a straightforward method to install an acyl group, which can serve as a protective group or modulate the compound's biological activity.

| Reaction Type | Reactant | Reagents and Conditions | Product | Yield | Reference |

| O-Alkylation | 4-Bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol | Allyl bromide, KOH, DMF, 30 min | 4-Bromo-1-(4-bromophenyl)-3-(prop-2-en-1-yloxy)-1H-pyrazole | 73% | mdpi.com |

| O-Acylation | 4-Bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol | Acetic anhydride, reflux, 30 min | 4-Bromo-1-(4-bromophenyl)-1H-pyrazol-3-yl acetate | 81% | researchgate.net |

Reactions at the Bromine Position (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl linkages. For example, Suzuki cross-coupling reactions have been successfully performed on bispyrazole systems containing a bromophenyl moiety using [Pd(PPh₃)₄] as the catalyst and K₃PO₄ as the base in dioxane at 95 °C. nih.gov This demonstrates the feasibility of modifying the this compound scaffold at the bromine position to synthesize a library of derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. It is an efficient method for synthesizing aryl alkynes. Standard Sonogashira conditions, such as using Pd(PPh₃)₂Cl₂, copper iodide (CuI), and an amine base like triethylamine, have been applied to pyrazole triflates to couple them with phenylacetylene, affording the corresponding phenylethynyl-pyrazole derivatives in good yields (65-70%). ktu.eduresearchgate.net This suggests that this compound can be similarly functionalized.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups, which can be further elaborated. Palladium-catalyzed cross-coupling reactions, including the Heck reaction, are established methods for the functionalization of nitrogen heterocycles. ktu.eduresearchgate.net

Modifications on the Pyrazole Ring (e.g., C4-functionalization)

The C4 position of the pyrazole ring is susceptible to electrophilic substitution and other functionalization reactions, offering another avenue for structural diversification.

Halogenation: The pyrazole ring can be readily halogenated, particularly at the C4 position. globalresearchonline.net For instance, the bromination of 1-phenylpyrazol-3-ol with one equivalent of bromine proceeds in high yield to give 4-bromo-1-phenylpyrazol-3-ol. researchgate.net This introduces a useful functional group that can be used in subsequent cross-coupling reactions.

Formylation and Acylation: A formyl or acetyl group can be introduced at the C4 position. One method involves a bromine-lithium exchange on a C4-bromo pyrazole precursor at low temperature, followed by quenching the resulting lithiated species with an electrophile like DMF to yield a C4-carbaldehyde. ktu.edu These carbonyl functionalities are valuable intermediates for further transformations, such as Claisen-Schmidt condensations to form chalcones or Wittig olefinations to introduce vinyl groups. arkat-usa.orgresearchgate.net

Arylation: Direct C-H arylation at the C4 position is also possible. A laccase-mediated oxidative cross-coupling reaction between 5-aminopyrazoles and catechols has been reported to selectively form C4-arylated products. nih.govplos.org This enzymatic approach offers a green alternative to traditional metal-catalyzed cross-couplings for C-C bond formation on the pyrazole core.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents: Traditional syntheses of pyrazoles often use volatile and hazardous organic solvents. tandfonline.com Green alternatives focus on using water, ethanol, or mixtures like water-ethanol, which are more environmentally benign. nih.gov The use of water as a medium in multicomponent reactions for pyrazole synthesis has been shown to be effective and offer advantages in rate acceleration. acs.org

Energy Efficiency: Microwave and ultrasound irradiation have emerged as key technologies to promote energy efficiency in pyrazole synthesis. nih.gov These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. nih.govresearchgate.net

Catalysis and Atom Economy: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For pyrazole synthesis, this includes the use of solid-supported catalysts, biocatalysts, and phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), which can facilitate reactions under solvent-free conditions. tandfonline.comnih.gov Multicomponent reactions (MCRs) are particularly noteworthy as they enhance atom economy by combining multiple starting materials in a single pot to form the final product, thereby reducing the number of synthetic steps and purification processes. nih.govacs.org For example, the four-component condensation of an acetoacetic ester, hydrazine, an aldehyde, and malononitrile (B47326) is a common and efficient green route to pyranopyrazoles. nih.gov

By integrating these derivatization strategies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more efficient, versatile, and sustainable manner.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenyl 1h Pyrazole 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-(3-bromophenyl)-1H-pyrazole-3-ol in solution and in the solid state. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and dominant tautomeric form can be established. mdpi.comnih.gov

Conversely, in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the NMR data suggests the presence of monomeric species, as the strong hydrogen-bonding interactions that lead to dimer formation in less polar solvents are disrupted. mdpi.com This is evidenced by a significant change in the chemical shift of the OH proton. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole (B372694) Ring of 1-Phenyl-1H-pyrazol-3-ol (a closely related analogue) in CDCl₃ mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 5.92 | 94.2 |

| H-5 | 7.67 | 129.1 |

| C-3 | - | 164.0 |

| C-4 | - | 94.2 |

| C-5 | - | 129.1 |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch This would allow for the definitive assignment of the protons on the pyrazole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates the signals of protons directly attached to carbon atoms. sdsu.eduepfl.chacs.org This is crucial for assigning the carbon signals of the pyrazole and phenyl rings based on their attached protons.

Detailed 2D NMR studies on related pyrazole derivatives have been instrumental in confirming their structures. researchgate.netarkat-usa.org

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its crystalline form. mdpi.com By comparing the chemical shifts in the solid state with those in solution, it is possible to confirm the dominant tautomeric form in the solid phase and to understand the effects of intermolecular interactions on the electronic environment of the nuclei. mdpi.comnih.gov

For the closely related 1-phenyl-1H-pyrazol-3-ol, the ¹³C and ¹⁵N ssNMR spectra show a high degree of similarity to the spectra recorded in nonpolar solvents, confirming that the 3-hydroxy tautomer is also the predominant form in the solid state. mdpi.com The ¹⁵N ssNMR spectrum is particularly informative, showing distinct signals for the "pyridine-like" N2 and "pyrrole-like" N1 nitrogen atoms, which is characteristic of the 1H-pyrazol-3-ol form. mdpi.comresearchgate.net

Interactive Data Table: Solid-State NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol (a closely related analogue) mdpi.com

| Nucleus | Chemical Shift (ppm) |

| ¹³C (C-3) | 164.9 |

| ¹³C (C-4) | 95.9 |

| ¹³C (C-5) | 132.9, 131.6 |

| ¹⁵N (N-1) | 192.6 |

| ¹⁵N (N-2) | 243.1 |

The potential for prototropic tautomerism is a key feature of hydroxypyrazoles. clockss.orgmdpi.com this compound can theoretically exist in three tautomeric forms: the 1H-pyrazol-3-ol form, the 1,2-dihydro-3H-pyrazol-3-one (NH) form, and the 2,4-dihydro-3H-pyrazol-3-one (CH) form.

As established by extensive NMR and X-ray crystallographic studies on analogous compounds, the 1H-pyrazol-3-ol form is the most stable and predominant tautomer both in the solid state and in nonpolar solutions. mdpi.comnih.gov The stability of this tautomer can be attributed to the aromaticity of the pyrazole ring. In solution, the position of the tautomeric equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. mdpi.commdpi.com The use of "fixed" O-methyl and N-methyl derivatives as model compounds has been a crucial strategy in unequivocally determining the dominant tautomeric form through comparative NMR analysis. mdpi.com

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals the nature of the intermolecular interactions that govern the crystal packing. researchgate.netresearchgate.net

For the related compound 1-phenyl-1H-pyrazol-3-ol, X-ray analysis has unambiguously confirmed the 1H-pyrazol-3-ol tautomer in the solid state, showing the formation of hydrogen-bonded dimers. mdpi.comresearchgate.net

The analysis of bond lengths and angles within the this compound molecule provides insights into its electronic structure and hybridization. The bond lengths within the pyrazole ring would be expected to be intermediate between single and double bonds, consistent with its aromatic character. The C3-O bond length would be characteristic of a phenolic C-O single bond.

The torsion angle between the pyrazole ring and the 3-bromophenyl ring is a key conformational parameter. In similar structures, such as (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one, the dihedral angle between the pyrazole ring and a C-bonded bromobenzene (B47551) ring was found to be 40.95 (15)°. researchgate.net This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring.

Interactive Data Table: Expected Bond Lengths and Angles for this compound based on related structures researchgate.netresearchgate.net

| Parameter | Expected Value |

| C-Br Bond Length (Å) | ~1.90 |

| C-O Bond Length (Å) | ~1.36 |

| N-N Bond Length (Å) | ~1.35 |

| C-N Bond Lengths (Å) | ~1.33 - 1.38 |

| C-C Bond Lengths (pyrazole, Å) | ~1.38 - 1.40 |

| C-C Bond Lengths (phenyl, Å) | ~1.39 |

| C-N-N Bond Angle (°) | ~112 |

| N-N-C Bond Angle (°) | ~105 |

| N-C-C Bond Angle (°) | ~110 |

| C-C-C Bond Angle (pyrazole, °) | ~106 |

Note: These are generalized values based on similar reported crystal structures and may vary slightly for the specific compound.

The supramolecular assembly of this compound in the crystal lattice is directed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group (donor) of one molecule and the pyridine-like nitrogen (N2, acceptor) of an adjacent molecule. mdpi.com This interaction leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of N-substituted pyrazol-3-ols. mdpi.comresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., oxygen or nitrogen) of a neighboring molecule. This interaction can play a significant role in directing the crystal packing.

The interplay of these non-covalent interactions results in a well-defined three-dimensional architecture in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions, such as hydrogen bonding, within this compound. The analysis of the vibrational spectra provides a molecular fingerprint, allowing for the confirmation of its structural features.

The structure of this compound is characterized by a pyrazole ring, a hydroxyl group, and a 3-bromophenyl substituent. The presence of the hydroxyl group adjacent to the pyrazole nitrogen atoms facilitates tautomerism between the 1H-pyrazol-3-ol (enol) and the 1,2-dihydro-3H-pyrazol-3-one (keto) forms. Spectroscopic evidence, particularly from studies on related N-substituted pyrazolones, suggests that in nonpolar solvents and the solid state, these molecules tend to exist as dimers stabilized by strong intermolecular hydrogen bonds between the hydroxyl group (O-H) of one molecule and the pyrazole nitrogen (N2) of another. mdpi.comresearchgate.netresearchgate.net In polar solvents like DMSO, these dimers are less prevalent, and monomeric species are more common. mdpi.comresearchgate.net

The FT-IR spectrum is expected to exhibit several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3400 cm⁻¹, which is indicative of the O-H stretching vibration involved in strong hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl and pyrazole rings are expected to appear in the 3000-3100 cm⁻¹ region. The C=O stretching vibration of the keto tautomer, if present, would typically be observed around 1627 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1450-1610 cm⁻¹ range. Pyrazole ring deformation vibrations are typically observed at lower frequencies, around 634-640 cm⁻¹. derpharmachemica.com

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying the aromatic C=C stretching vibrations of the phenyl ring and the symmetric vibrations of the pyrazole core.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (H-bonded) | 2500-3400 (broad) | Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Phenyl & Pyrazole Rings |

| C=O Stretch (Keto tautomer) | ~1627 | Pyrazolone (B3327878) |

| C=N Stretch | 1590-1610 | Pyrazole Ring |

| Aromatic C=C Stretch | 1450-1600 | Phenyl & Pyrazole Rings |

| Pyrazole Ring Deformation | 630-640 | Pyrazole Ring |

| C-Br Stretch | 500-600 | Bromophenyl |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₉H₇BrN₂O, the calculated monoisotopic mass is 237.97418 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion peak [M+H]⁺ at m/z 238.98146. uni.lu The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent peaks for the molecular ion and its fragments, separated by approximately 2 Da.

The fragmentation pathways of this compound under mass spectrometry conditions can provide valuable structural information. The initial fragmentation would likely involve the most labile bonds. Common fragmentation patterns for pyrazole derivatives include cleavage of the pyrazole ring and loss of substituents.

A plausible fragmentation pathway could initiate with the loss of the bromine atom, a common fragmentation for brominated aromatic compounds, leading to a significant fragment ion. ekb.eg Another likely fragmentation is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrazolone tautomer, a characteristic fragmentation for cyclic ketones and lactams. Subsequent fragmentation could involve the cleavage of the pyrazole ring, leading to the loss of molecular nitrogen (N₂, 28 Da) or other smaller neutral fragments. The stability of the resulting carbocations and radical cations dictates the relative abundance of the observed fragment ions.

| Ion Formula | Calculated m/z ([M+H]⁺) | Description |

| [C₉H₈BrN₂O]⁺ | 238.98146 | Protonated Molecular Ion |

| [C₉H₈N₂O]⁺ | 159.05584 | Loss of Bromine radical (Br•) |

| [C₈H₈BrN₂]⁺ | 211.98688 | Loss of Carbon Monoxide (CO) |

| [C₉H₇Br]⁺• | 181.97581 | Loss of N₂H• and CO |

| [C₆H₄Br]⁺ | 154.95491 | Bromophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The photophysical properties of this compound are governed by the electronic structure arising from its constituent aromatic systems—the pyrazole and the bromophenyl rings—and the auxochromic hydroxyl group.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The high-energy π → π* transitions are associated with the conjugated π-electron systems of the phenyl and pyrazole rings. These are typically intense absorptions and are expected to appear in the range of 240-311 nm, as observed in similarly substituted pyrazoles. chim.it The presence of the bromine atom and the hydroxyl group as substituents on the aromatic systems can cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted parent chromophores.

The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital, are generally of lower intensity and appear at longer wavelengths. The position of these absorption bands can be sensitive to the polarity of the solvent; a shift to shorter wavelengths (hypsochromic or blue shift) is often observed in polar, protic solvents due to the stabilization of the non-bonding orbitals through hydrogen bonding. Conversely, π → π* transitions often exhibit a bathochromic shift in more polar solvents. researchgate.net Many pyrazole derivatives are known to be fluorescent, emitting light after absorption. chim.itarkat-usa.org The photophysical properties, including the fluorescence quantum yield and Stokes shift, would be influenced by the substitution pattern and the molecular environment. chim.it

| Electronic Transition | Expected λmax (nm) Range | Chromophore |

| π → π | 240-311 | Phenyl and Pyrazole rings |

| n → π | > 300 | C=N, C=O, OH groups |

Computational and Theoretical Studies of 1 3 Bromophenyl 1h Pyrazole 3 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for studying the properties of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in predicting a wide range of molecular characteristics, from ground-state geometries to electronic properties and spectroscopic signatures. For substituted pyrazoles, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable results that correlate well with experimental data. mdpi.com

The initial step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3-bromophenyl)-1H-pyrazole-3-ol, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found.

| Parameter | Typical Calculated Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.36 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.35 |

| C3-O3 | 1.34 |

| Bond Angles (°) | |

| C5-N1-N2 | 112.5 |

| N1-N2-C3 | 104.5 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-N1 | 107.0 |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. doi.org A smaller gap suggests higher reactivity. For pyrazole derivatives, these gaps typically fall in the range of 4.0 to 5.5 eV. researchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and pyridine-like nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydroxyl hydrogen, highlighting it as a site for nucleophilic interaction. researchgate.netfrontiersin.org

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-Thiophene Amides | - | - | 4.93 - 5.07 researchgate.net |

| Thiazolyl-Pyridazinediones | - | - | 2.87 - 3.06 mdpi.com |

| Generic Pyrazole Derivative (Hypothetical) | -6.2 | -1.5 | 4.7 |

DFT calculations are highly effective at predicting spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predicted shifts, when compared to experimental data of analogous compounds, can confirm structural assignments. For instance, the calculated 1H and 13C NMR shifts for this compound would be expected to show strong correlation with the experimental values observed for 1-phenyl-1H-pyrazol-3-ol. mdpi.comnih.gov

Similarly, theoretical vibrational frequencies (corresponding to IR and Raman spectra) can be computed. These calculations help in the assignment of complex experimental spectra. It is standard practice to apply a scaling factor (e.g., 0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental values. derpharmachemica.com Key vibrational modes would include the O-H stretch, aromatic C-H stretches, C=C and C=N ring stretches, and the characteristic C-Br stretch.

Pyrazol-3-ols exhibit prototropic tautomerism, meaning they can exist in different structural forms that interconvert via proton transfer. clockss.org For this compound, three primary tautomers are possible:

OH-form: 1-(3-bromophenyl)-1H-pyrazol-3-ol

NH-form: 1-(3-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one

CH-form: 1-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one

Computational studies allow for the calculation of the relative energies of these tautomers to determine their populations at equilibrium. Extensive research on the parent 1-phenyl-1H-pyrazol-3-ol, using both DFT calculations and experimental methods like X-ray crystallography and NMR, has conclusively shown that the OH-form is the most stable and predominant tautomer in both the solid state and in solution. mdpi.comnih.govresearchgate.net DFT studies on substituted pyrazoles further indicate that substituents on the N1-phenyl ring influence tautomeric stability, but the hydroxyl form generally remains the most favorable. mdpi.com It is therefore predicted that this compound also exists predominantly as the OH-tautomer.

| Tautomer | Structure Name | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| OH-form | 1-(3-bromophenyl)-1H-pyrazol-3-ol | 0.00 (Reference) | Most Stable |

| NH-form | 1-(3-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one | > +5 | Less Stable |

| CH-form | 1-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one | > +10 | Least Stable |

DFT is a valuable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution on the bromophenyl ring or reactions involving the pyrazole core. For example, in a potential synthetic reaction, the HOMO-LUMO gap between the pyrazole and a reacting partner can predict the reaction's feasibility and speed. sonar.ch Computational analysis would allow for the prediction of regioselectivity (i.e., which site is most likely to react) and provide a detailed, step-by-step energetic profile of the reaction pathway.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Biological Environments

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulates the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life. bohrium.com

For this compound, MD simulations would be particularly useful for understanding its behavior in a solvent like water or within the active site of a biological target, such as an enzyme. These simulations can reveal:

Solvation Structure: How water molecules arrange around the solute and form hydrogen bonds.

Conformational Dynamics: How the dihedral angle between the pyrazole and bromophenyl rings fluctuates over time.

Binding Interactions: The specific interactions and their stability if the molecule is docked into a protein's binding pocket. gck.ac.in

Although specific MD simulation studies on this compound are not prominent in the literature, this technique remains the gold standard for bridging the gap between static quantum chemical pictures and the dynamic reality of molecules in complex systems.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (In Silico Mechanistic Insights, Non-Clinical)

In silico techniques are instrumental in predicting how a molecule might behave in a biological system, thereby guiding the synthesis and testing of new therapeutic agents. For the pyrazole class of compounds, these studies have been pivotal in identifying structural features that govern their activity against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. biointerfaceresearch.com These models are essential for predicting the efficacy of new compounds and optimizing lead structures.

Several QSAR studies on pyrazole derivatives have successfully established predictive models for various biological activities:

Anticancer Activity: A 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors produced a statistically significant model with a high correlation coefficient (r² = 0.8059). tandfonline.com This model indicated that bulky, electron-withdrawing substituents at specific positions were favorable for inhibitory activity. tandfonline.com Similarly, a QSAR analysis of pyrazole derivatives containing thiourea (B124793) as potential EGFR kinase inhibitors was performed to predict lead optimization for anticancer activity. ijpsr.com

Enzyme Inhibition: For a series of tetrasubstituted pyrazole derivatives acting as COX-2 inhibitors, a 3D-QSAR study yielded a model with a coefficient of determination (r²) of 0.835, which was then used to predict the activity of a test set of compounds. msjonline.org Another study focused on pyrazole-like acetylcholinesterase (AChE) inhibitors, developing robust 2D and 3D QSAR models that highlighted the importance of molecular volume and specific structural fragments for activity. shd-pub.org.rs

Antimicrobial Activity: The structure-activity relationship (SAR) analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that substituents like bromine, chlorine, and methyl groups in the para-position of the aryl ring increased potency against Trypanosoma cruzi. nih.govnih.govresearchgate.net

These studies collectively demonstrate the power of QSAR in developing predictive models for the biological interactions of pyrazole compounds. The models help identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence enzyme binding and receptor affinity.

Table 1: Examples of QSAR Studies on Pyrazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This analysis provides crucial insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Docking studies on various pyrazole derivatives have elucidated their binding mechanisms with several important biological targets:

Anticancer Targets: A molecular docking study of 1,3,5-trisubstituted-1H-pyrazole derivatives confirmed high binding affinity to the anti-apoptotic protein Bcl-2, a key cancer target. rsc.org The analysis highlighted critical hydrogen bonding interactions responsible for the binding. rsc.org In another study, newly designed pyrazole derivatives were docked into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.govresearchgate.net The results showed that these compounds could effectively interact with crucial amino acid residues in the active site, similar to known inhibitors. nih.govnih.gov Similarly, docking of pyrazole derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) revealed hydrogen bonding with the amino acid residue Leu83, a key interaction for inhibition. nih.gov

Antimicrobial and Antiparasitic Targets: Docking simulations of substituted pyrazole derivatives against mushroom tyrosinase, an enzyme structurally related to microbial targets, identified key hydrogen bonds with binding site amino acids. tandfonline.com In a study targeting dihydrofolate reductase (DHFR) from microbial sources, pyrazole hybrids were shown to interact with key residues like Ile7, Glu30, and Phe34. tandfonline.com For potential antimalarial agents, pyrano[2,3-c]pyrazole hybrids were docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), demonstrating a stronger binding affinity than the standard drug chloroquine. tandfonline.com

Other Enzyme Targets: Benzimidazole-pyrazole hybrids have been docked against B-cell lymphoma (BCL-2), showing a significant binding affinity with a binding energy of -8.65 kcal/mol. acs.org

These studies underscore the utility of molecular docking in understanding the specific interactions that drive the biological activity of pyrazole compounds. The insights gained are invaluable for the rational design of new, more potent, and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

Reactivity and Reaction Mechanisms of 1 3 Bromophenyl 1h Pyrazole 3 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Bromophenyl Rings

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Due to the directing effects of the two nitrogen atoms, these reactions preferentially occur at the C4 position, which is the most electron-rich carbon on the ring. researchgate.netrrbdavc.org Positions C3 and C5 are generally deactivated towards electrophilic attack because of their proximity to the electronegative nitrogen atoms. researchgate.net

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position.

Nitration: Substitution with a nitro group (-NO₂) using nitrating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

The bromophenyl ring also undergoes electrophilic substitution. The bromine atom is an ortho-, para-directing deactivator. However, given the presence of the activating pyrazole-3-ol substituent, the regioselectivity of substitution on the bromophenyl ring can be complex and may require specific reaction conditions to control.

Nucleophilic Reactivity of the Pyrazole-3-ol Moiety (e.g., via O- or N-atom)

The pyrazole-3-ol moiety possesses two primary sites for nucleophilic attack: the oxygen atom of the hydroxyl group and the N2 nitrogen atom of the pyrazole ring. The pyridine-like N2 nitrogen atom is nucleophilic and capable of accepting protons or participating in reactions with electrophiles. researchgate.net

Alkylation and acylation reactions can occur at either the oxygen or the nitrogen atom. For instance, the reaction of 1-(2-pyridinyl)-1H-pyrazol-5-ols with benzoyl chloride results in the formation of O-benzoyl products rather than C4-acylated derivatives, highlighting the nucleophilicity of the oxygen atom. clockss.org This indicates that under certain conditions, 1-(3-bromophenyl)-1H-pyrazole-3-ol would likely undergo O-alkylation or O-acylation. The choice of reagents and reaction conditions can influence the selectivity between N- and O-functionalization.

Metal-Catalyzed Transformations Involving the Bromine Atom

The bromine atom on the phenyl ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, particularly palladium. researchgate.net These cross-coupling reactions are fundamental in modern organic synthesis for constructing more complex molecular architectures.

The Suzuki-Miyaura cross-coupling is a highly versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govfishersci.fr The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. fishersci.frlibretexts.org

For this compound, the bromine atom can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce new substituents at the 3-position of the phenyl ring. researchgate.netnih.gov This reaction provides a straightforward route to a diverse library of biaryl and styryl pyrazole derivatives. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst/Base | Product |

|---|

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling methods that can be applied to this compound.

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically yielding a substituted styrene (B11656) derivative. researchgate.net This reaction is a powerful tool for the synthesis of complex alkenes.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net It is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. nih.gov Both reactions significantly expand the synthetic utility of this compound by allowing the introduction of unsaturated carbon frameworks. researchgate.net

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Reactant A | Reactant B | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck | This compound | Alkene | Pd catalyst, Base | 1-(3-vinylphenyl)-1H-pyrazole-3-ol derivative |

| Sonogashira | this compound | Terminal Alkyne | Pd catalyst, Cu(I), Amine | 1-(3-alkynylphenyl)-1H-pyrazole-3-ol derivative |

Tautomerism-Driven Reactivity and its Influence on Reaction Outcomes

A critical aspect of the chemistry of this compound is its ability to exist in different tautomeric forms. Prototropic tautomerism allows the compound to exist in equilibrium between three main forms: the hydroxyl (OH) form, the amino (NH) form, and the methylene (B1212753) (CH) form. clockss.orgmdpi.com

The equilibrium between these tautomers is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents. clockss.orgresearchgate.net For example, studies on the closely related 1-phenyl-1H-pyrazol-3-ol have shown that it exists predominantly as a dimeric structure of the OH-form in nonpolar solvents like CDCl₃, while it exists as monomers in polar solvents like DMSO-d₆. nih.govdntb.gov.ua

This tautomerism has a profound impact on reactivity. mdpi.com For example, a reaction with an electrophile could proceed via different pathways depending on which tautomer is dominant under the reaction conditions. If the OH-form is prevalent, O-alkylation or O-acylation may be favored. Conversely, if the NH-form is present, reactions could occur at the nitrogen or the exocyclic oxygen. The CH-form can be involved in exchange processes and may influence reactions at the C4 position. clockss.org Understanding and controlling this tautomeric equilibrium is therefore crucial for achieving desired reaction outcomes.

Acid-Base Properties and Proton Transfer Mechanisms

The this compound molecule exhibits amphoteric properties. The hydroxyl group is acidic and can be deprotonated by a base to form a pyrazolate anion. The pyridine-like N2 nitrogen atom is basic and can be protonated by an acid. researchgate.net

The acidity of the OH proton and the basicity of the N2 nitrogen are central to the tautomeric equilibria and proton transfer mechanisms. In the presence of a base, deprotonation of the OH group generates a resonance-stabilized anion, which can then be protonated at different sites, facilitating the interconversion between tautomers. Similarly, in the presence of an acid, protonation can occur, influencing the electronic properties and reactivity of the molecule. The dynamic proton transfer between the O, N, and C atoms is the fundamental mechanism underlying the observed tautomerism.

Biological and Biochemical Research Applications Mechanistic Focus, Non Clinical

Enzyme Inhibition and Activation Studies (In Vitro Characterization of Specific Targets)

The pyrazole (B372694) moiety is a well-established pharmacophore for designing enzyme inhibitors. mdpi.comglobalresearchonline.net Numerous studies have demonstrated that pyrazole derivatives can exhibit potent inhibitory activity against a variety of enzyme classes, including kinases, proteases, and metabolic enzymes. mdpi.comfrontiersin.orgnih.gov

In vitro studies are crucial for characterizing the precise nature of the interaction between a compound and its target enzyme. Research on pyrazole derivatives frequently employs kinetic assays to determine inhibition constants (Kᵢ) and mechanisms of action.

One detailed study on the interaction of pyrazole analogs with Cytochrome P450 2E1 (CYP2E1), an enzyme involved in metabolizing xenobiotics, revealed complex inhibitory patterns. nih.gov Many pyrazoles were found to act as mixed cooperative inhibitors, a mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov This type of investigation helps to build a functional understanding of how these molecules interact with enzyme active sites and allosteric sites. nih.gov For instance, while pyrazole itself shows moderate affinity, the addition of specific substituent groups significantly alters the binding and inhibitory mechanism. nih.gov

In the context of antibacterial research, pyrazole-based compounds have been identified as inhibitors of methionine aminopeptidases (MetAPs), crucial enzymes for bacterial survival. nih.gov Kinetic studies on a series of isatin-pyrazole hydrazones demonstrated potent inhibition of bacterial MetAPs with Kᵢ values in the micromolar to nanomolar range, while showing significantly weaker inhibition of the human analog, indicating a potential for selective antibacterial action. nih.gov

| Compound Type | Target Enzyme | Organism | Inhibition Constant (Kᵢ) | Inhibition Mechanism |

|---|---|---|---|---|

| Isatin-pyrazole Hydrazone (PS9) | MetAP1c | M. tuberculosis | 0.31 µM | Not Specified |

| Isatin-pyrazole Hydrazone (PS9) | MetAP1a | E. faecalis | 6.93 µM | Not Specified |

| Isatin-pyrazole Hydrazone (PS9) | MetAP1a | S. pneumoniae | 0.37 µM | Not Specified |

| Isatin-pyrazole Hydrazone (PS9) | MetAP1b | H. sapiens | 631.7 µM | Not Specified |

| General Pyrazole | CYP2E1 | Not Specified | - | Mixed Cooperative Inhibition |

Data sourced from studies on pyrazole derivatives. nih.govnih.gov

A primary goal of mechanistic research is to identify the specific protein targets through which a compound exerts its effects. Pyrazole derivatives have been successfully developed as inhibitors for a wide range of clinically relevant protein targets.

Protein Kinases: This is one of the most prominent target classes for pyrazole compounds. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and BRAF V600E. mdpi.com For example, some pyrazole-based molecules inhibit tubulin polymerization, a process critical for cell division, by binding to the colchicine (B1669291) binding site. mdpi.com Haspin kinase, another target, has been potently inhibited by pyrazolo[4,3-f]quinoline derivatives with IC₅₀ values in the low micromolar range. mdpi.com

Cyclooxygenases (COX): The pyrazole structure is famously present in celecoxib, a selective COX-2 inhibitor. nih.gov Research continues to explore novel pyrazole analogs for their anti-inflammatory potential via inhibition of COX-1 and COX-2 enzymes. frontiersin.org

Methionine Aminopeptidases (MetAPs): As mentioned, pyrazole hybrids have been designed as selective inhibitors of bacterial MetAPs, making them attractive candidates for developing new antibacterial agents. nih.gov

Receptor Binding and Ligand Affinity Profiling (Cell-Free and Cell-Based Assays)

Beyond enzyme inhibition, pyrazole derivatives are investigated for their ability to bind to and modulate cell surface and nuclear receptors. Such studies are essential for understanding the compound's pharmacology.

A notable example is the development of 1,3-disubstituted pyrazoles as modulators of cannabinoid receptors (CB1 and CB2). nih.gov These receptors are key components of the endocannabinoid system and are important therapeutic targets. Researchers have used radioligand binding assays (a cell-free method) to determine the binding affinity (Kᵢ) of these compounds and functional cell-based assays (e.g., calcium mobilization assays) to measure their efficacy (Eₘₐₓ) and potency (EC₅₀). nih.gov This dual approach allows for a comprehensive profiling of a compound as an agonist, antagonist, or partial agonist. For instance, compound 40 (see compound table) was identified as a partial agonist of the human CB1 receptor. nih.gov

| Receptor | Assay Type | Parameter | Value |

|---|---|---|---|

| Human CB1 | Radioligand Binding | Kᵢ | 1120 nM |

| Calcium Mobilization | EC₅₀ | 221 nM | |

| Eₘₐₓ | 22% | ||

| Human CB2 | Radioligand Binding | Kᵢ | 1630 nM |

Data for compound 40, a 1,3-disubstituted pyrazole derivative. nih.gov

Cellular Assays for Investigating Molecular Mechanisms (Non-Clinical, e.g., cell cycle modulation, apoptosis induction, cellular target engagement)

Cell-based assays are fundamental to understanding the downstream consequences of a compound's interaction with its molecular target. For pyrazole derivatives, particularly those investigated for anticancer properties, these assays typically focus on cell viability, cell cycle progression, and apoptosis (programmed cell death).

Numerous studies show that various pyrazole compounds can induce cell cycle arrest, often at the G2/M or G1 phase. mdpi.comnih.govresearchgate.net This arrest prevents cancer cells from proliferating and can trigger apoptosis. The induction of apoptosis is a common mechanistic endpoint observed for this class of compounds. nih.govjpp.krakow.pl

Key molecular events associated with pyrazole-induced apoptosis include:

Caspase Activation: Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). nih.govnih.govjpp.krakow.pl

Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comjpp.krakow.pl

Upregulation of Tumor Suppressors: Increased levels of proteins like p53 and p21. mdpi.com

Inhibition of Survival Pathways: Reduction in the phosphorylation of key survival proteins like Akt. nih.gov

A derivative containing the 3-bromophenyl moiety, N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, was shown to induce apoptosis by increasing the expression of TRAIL-R1 and TRAIL-R2 receptors and activating caspase-3. nih.gov

Antimicrobial and Antiviral Activity Studies (In Vitro and Mechanistic Investigations)

The pyrazole nucleus is a privileged scaffold in the search for new antimicrobial agents. mdpi.comresearchgate.netnih.gov In vitro studies typically involve determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Pyrazole derivatives have demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species (e.g., Candida albicans, Aspergillus niger). mdpi.comnih.govnih.govijpsjournal.com

Interestingly, a study on a compound structurally related to the title molecule, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, found that it exhibited moderate antifungal activity against Fusarium oxysporum (46% inhibition) but had no significant effect against tested bacterial strains (E. coli, B. subtilis, M. luteus). researchgate.net This highlights the specificity that can arise from subtle structural modifications. The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral and antimicrobial properties. nih.gov

| Compound Type | Microorganism | MIC (µg/mL) |

|---|---|---|

| Pyrazole-dimedone (4k) | B. subtilis | 8 |

| Hydrazone derivative (21a) | S. aureus | 62.5 |

| Hydrazone derivative (21a) | E. coli | 125 |

| Hydrazone derivative (21a) | A. niger | 7.8 |

| Hydrazone derivative (21a) | C. albicans | 2.9 |

| (Z)-3-(3-bromophenyl)...one | F. oxysporum | 46% Inhibition (activity, not MIC) |

Data compiled from studies on various pyrazole derivatives. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. By systematically modifying the chemical structure of a molecule like 1-(3-bromophenyl)-1H-pyrazole-3-ol, researchers can understand how different functional groups contribute to its biological activity. frontiersin.orgnih.gov

For pyrazole derivatives, SAR studies have yielded several key insights:

Substitution on Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For instance, in one series of neuroprotective pyrazoles, an electron-withdrawing para-bromo group on an aromatic ring enhanced activity compared to electron-donating groups. frontiersin.org

Substitution on Pyrazole Ring: The substitution pattern on the pyrazole core itself dictates target selectivity and potency. In studies of CYP2E1 inhibition, fusing a second ring to the pyrazole core (e.g., to form indazole) increased inhibitor potency by over 200-fold compared to pyrazole alone. nih.gov

Side Chains and Linkers: In the design of cannabinoid receptor agonists, the length and nature of side chains attached to the pyrazole core were found to be crucial for modulating potency and efficacy, determining whether a compound acts as a full or partial agonist. nih.gov The size of the substituent at a particular position (R¹) was found to be a switch between agonistic and antagonistic activity. acs.org

These studies collectively show that the 3-bromophenyl group, the hydroxyl group at position 3, and the specific nitrogen atom of the pyrazole ring in this compound are all critical determinants of its potential biological interactions and mechanistic profile.

Applications in Advanced Materials Science and Chemical Biology Non Therapeutic

Development as Ligands in Organometallic Catalysis

Pyrazole (B372694) derivatives are widely recognized for their role as ligands in organometallic chemistry due to the electron-donating nature of their nitrogen atoms. researchgate.netrdd.edu.iq These ligands can coordinate with a wide variety of metal ions, forming stable complexes that can act as catalysts for numerous organic transformations. The 1-(3-bromophenyl)-1H-pyrazole-3-ol molecule, with its pyrazole core, is well-suited for this purpose, offering potential in both asymmetric and general organometallic catalysis.

Asymmetric catalysis, which utilizes chiral catalysts to produce specific enantiomers of a product, is a cornerstone of modern chemical synthesis. snnu.edu.cn The development of effective chiral ligands is paramount to the success of these reactions. Pyrazole scaffolds have been successfully incorporated into chiral ligands. researchgate.net While this compound is not intrinsically chiral, its structure serves as a valuable precursor for the synthesis of chiral ligands.

The design of such ligands could involve several strategies:

Functionalization of the Pyrazole Ring: Introduction of a chiral substituent at the C4 or C5 position of the pyrazole ring.

Modification of the Phenyl Group: The bromine atom on the phenyl ring can be replaced with a chiral group via cross-coupling reactions.

Derivatization of the Hydroxyl Group: The hydroxyl group can be etherified or esterified with a chiral moiety.

These modifications would create a chiral environment around the metal center, enabling enantioselective catalytic transformations. The development of modular ligand families, where electronic and steric properties can be fine-tuned, is a key strategy in asymmetric catalysis. researchgate.net

Table 1: Strategies for Chiral Ligand Design from this compound

| Strategy | Position of Modification | Potential Reaction | Desired Outcome |

|---|---|---|---|

| Ring Functionalization | C4 or C5 of Pyrazole | Electrophilic/Nucleophilic Addition | Introduction of a stereocenter on the heterocyclic core. |

| Phenyl Group Modification | C3 of Phenyl Ring (at Br) | Suzuki or Buchwald-Hartwig Coupling | Attachment of a pre-existing chiral fragment. |

The coordination chemistry of pyrazole-derived ligands is rich and varied, with the ability to form mononuclear or polynuclear complexes. researchgate.netnih.gov Pyrazoles can coordinate to metal centers in several ways, including as monodentate, bidentate, or bridging ligands. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. researchgate.net

This compound can act as a versatile ligand. The N2 nitrogen of the pyrazole ring is the primary coordination site. The hydroxyl group at the C3 position can also participate in coordination, potentially leading to the formation of chelate rings, which enhance the stability of the metal complex. The diverse coordination possibilities of pyrazole ligands have been leveraged to construct complex solid-state architectures and materials with interesting magnetic and electronic properties. rdd.edu.iq The study of the coordination complexes of this compound with various transition metals would be a crucial step in unlocking its potential in catalysis and materials science. ekb.eg

Integration into Fluorescent Probes for Bioimaging and Sensing Applications (Non-Therapeutic)

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. nih.gov Pyrazole derivatives have gained prominence in this field due to their synthetic versatility, biocompatibility, and favorable photophysical properties. nih.govresearchgate.netresearchgate.net Appropriately substituted pyrazoles can exhibit strong fluorescence with high quantum yields and large Stokes shifts, making them ideal candidates for bioimaging and sensing applications. researchgate.net

The design of chemosensors relies on a molecular framework that can selectively bind to a target analyte (like a metal ion or biomolecule) and signal this event through a change in an optical property, such as fluorescence. researchgate.net The structure of this compound is well-suited for this purpose. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as a binding pocket for metal cations. researchgate.net

Upon binding a metal ion, several photophysical processes can lead to a change in the fluorescence signal:

Photoinduced Electron Transfer (PET): The binding of the analyte can inhibit or promote PET, leading to a "turn-on" or "turn-off" fluorescent response.

Intramolecular Charge Transfer (ICT): The electronic properties of the molecule can be altered upon analyte binding, causing a shift in the emission wavelength.

Excited-State Intramolecular Proton Transfer (ESIPT): The tautomeric nature of the pyrazole-3-ol core can be exploited in ESIPT-based sensors, which often exhibit large Stokes shifts and sensitivity to the local environment. mdpi.com

The bromophenyl substituent offers a site for further modification to enhance selectivity and tune the photophysical properties of the resulting chemosensor.

Fluorescent tracers are used to label and track specific cellular components or processes. The development of novel fluorescent dyes with improved properties such as photostability, brightness, and cell permeability is an ongoing area of research. Pyrazole-based fluorophores have shown promise as fluorescent tracers due to their good membrane permeability and biocompatibility. nih.govresearchgate.net

Derivatives of this compound could be developed into fluorescent tracers. For instance, the bromine atom could be utilized to attach the pyrazole scaffold to a biomolecule or a cell-penetrating peptide. The photophysical properties could be tuned by introducing other functional groups to the pyrazole or phenyl ring, allowing for the development of probes with specific excitation and emission wavelengths suitable for multiplex imaging.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 1-(3-bromophenyl)-1H-pyrazole-3-ol and its derivatives is a paramount goal for future research. Current methods often rely on traditional condensation reactions which may involve harsh conditions or the use of hazardous reagents. mdpi.com Future efforts should focus on "green" chemistry principles to minimize environmental impact. researchgate.net

Key areas for development include:

Catalyst Innovation: Exploring novel catalysts, such as nano-catalysts or metal-organic frameworks (MOFs), could lead to higher yields, improved selectivity, and milder reaction conditions. For instance, the use of nano-ZnO has been demonstrated as an effective catalyst in the synthesis of related pyrazol-5-ol derivatives. mdpi.com

Alternative Solvents and Energy Sources: Investigating the use of greener solvents, such as water or ionic liquids, and employing alternative energy sources like microwave or ultrasound irradiation can significantly enhance the sustainability of the synthesis.

A comparative table of potential sustainable synthetic approaches is presented below:

| Methodology | Advantages | Potential Challenges |

| Nano-catalysis | High efficiency, recyclability, mild conditions | Catalyst stability and recovery |

| One-Pot Reactions | Reduced waste, time and cost-effective | Optimization of reaction conditions for multiple steps |

| Green Solvents | Reduced environmental impact, improved safety | Solubility of reactants, potential for different reaction pathways |

| Microwave/Ultrasound | Faster reaction times, increased yields | Specialized equipment, scalability |

In-depth Exploration of Tautomeric Effects on Reactivity and Biological Function

The tautomerism of pyrazolones is a well-documented phenomenon, with the potential for the molecule to exist in different isomeric forms, namely the OH, NH, and CH forms. researchgate.netmdpi.com The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents. mdpi.comresearchgate.netfu-berlin.de For this compound, a thorough understanding of its tautomeric behavior is crucial as it directly impacts its reactivity and biological interactions.

Future research should aim to:

Quantify Tautomeric Equilibria: Employ advanced spectroscopic techniques, such as low-temperature NMR, and computational methods to precisely determine the tautomeric ratios in various environments. fu-berlin.de

Correlate Tautomers with Reactivity: Investigate how the predominance of a specific tautomer influences the outcome of chemical reactions, enabling more controlled and predictable syntheses of derivatives.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with enhanced properties. researchgate.net By employing methods such as Density Functional Theory (DFT) and molecular docking, researchers can predict the structural, electronic, and biological properties of new compounds before their synthesis. researchgate.netacs.org

Key areas for future computational work include:

Predictive Structure-Activity Relationships (SAR): Develop robust QSAR models to correlate the structural features of pyrazole (B372694) derivatives with their biological activities. This will enable the in-silico screening of large virtual libraries to identify promising candidates.

Mechanism of Action Studies: Utilize molecular dynamics simulations to study the binding modes of this compound and its analogs with their biological targets, providing insights into their mechanism of action at the molecular level. nih.gov

Tautomer and Conformer Analysis: Perform high-level quantum mechanical calculations to accurately predict the relative energies and populations of different tautomers and conformers in various environments.

Discovery of Novel Biological Targets and Mechanisms (Non-Clinical)

While pyrazole derivatives have been investigated for a range of biological activities, including anti-inflammatory, and anticancer effects, the full therapeutic potential of this compound remains to be unlocked. chemimpex.comglobalresearchonline.net Future non-clinical research should focus on identifying novel biological targets and elucidating the underlying mechanisms of action.

Potential avenues for exploration include:

Target Identification: Employ chemoproteomics and other advanced screening techniques to identify novel protein targets for this compound.

Pathway Analysis: Investigate the effects of the compound on various cellular signaling pathways to understand its broader biological impact.

Development of Research Probes: Synthesize labeled derivatives of this compound to be used as chemical probes for studying biological systems. For instance, radiolabeled pyrazole derivatives are being explored for PET imaging. researchgate.net

Exploration of Diverse Materials Science Applications

The unique chemical structure of this compound, featuring a bromine atom and a pyrazole core, suggests its potential for applications in materials science. chemimpex.com The pyrazole moiety is known to be a versatile component in the design of functional materials. researchgate.net